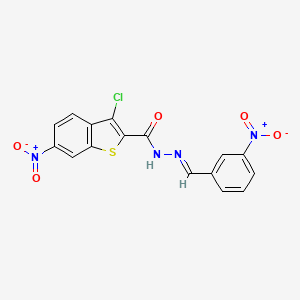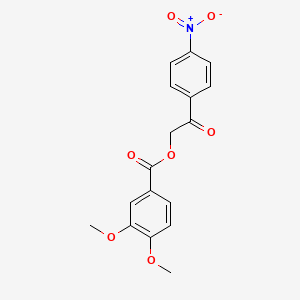![molecular formula C16H15N3O4 B5886159 3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)
3-nitro-N-[3-(propionylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-N-[3-(propionylamino)phenyl]benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been found to have various physiological and biochemical effects.
作用机制
3-nitro-N-[3-(propionylamino)phenyl]benzamide exerts its inhibitory effect on chloride channels by binding to a specific site on the channel protein. This binding results in a conformational change that prevents the channel from opening and conducting chloride ions. The exact mechanism of 3-nitro-N-[3-(propionylamino)phenyl]benzamide binding to chloride channels is not fully understood, but it is thought to involve interactions with both hydrophobic and polar residues on the channel protein.
Biochemical and Physiological Effects:
3-nitro-N-[3-(propionylamino)phenyl]benzamide has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion transport. 3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been shown to affect intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
实验室实验的优点和局限性
One of the main advantages of using 3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its high potency and specificity for chloride channels. This allows researchers to selectively inhibit chloride channels without affecting other ion channels or transporters. However, one limitation of 3-nitro-N-[3-(propionylamino)phenyl]benzamide is its potential toxicity and side effects, which can vary depending on the cell type and experimental conditions. Careful dose-response studies are required to determine the optimal concentration of 3-nitro-N-[3-(propionylamino)phenyl]benzamide for each experiment.
未来方向
There are several future directions for research on 3-nitro-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of chloride channels, which could be used as therapeutic agents for various diseases. Another area of research is the investigation of the role of chloride channels in cancer progression and metastasis, and the potential use of 3-nitro-N-[3-(propionylamino)phenyl]benzamide as an anti-cancer agent. Additionally, further studies are needed to elucidate the exact mechanism of 3-nitro-N-[3-(propionylamino)phenyl]benzamide binding to chloride channels and its downstream effects on intracellular signaling pathways.
合成方法
The synthesis of 3-nitro-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitro-N-propionylbenzamide. This compound is then reacted with 3-aminophenol to produce 3-nitro-N-[3-(propionylamino)phenyl]benzamide. The synthesis of 3-nitro-N-[3-(propionylamino)phenyl]benzamide is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
科学研究应用
3-nitro-N-[3-(propionylamino)phenyl]benzamide has been widely used in scientific research as a tool to study chloride channels. It has been found to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, calcium-activated chloride channels, and volume-regulated anion channels. 3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been used to investigate the role of chloride channels in various physiological and pathological processes, such as airway surface liquid regulation, smooth muscle contraction, and tumor growth.
属性
IUPAC Name |
3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-15(20)17-12-6-4-7-13(10-12)18-16(21)11-5-3-8-14(9-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVPXAQZGRRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[3-(propanoylamino)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)



![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)


![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)

![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)